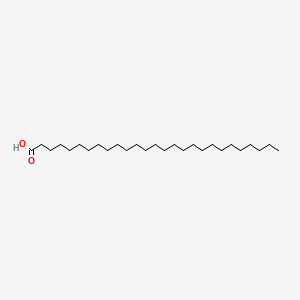

Heptacosanoic acid

Description

This compound has been reported in Loranthus tanakae, Artemisia igniaria, and other organisms with data available.

Properties

IUPAC Name |

heptacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZBFBRLRNDJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075070 | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7138-40-1, 68439-87-2 | |

| Record name | Heptacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7138-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007138401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1CDT7DOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptacosanoic Acid: An In-depth Technical Guide on Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid, also known as carboceric acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₇H₅₄O₂. As a member of the VLCFA family, it plays a role in the formation of complex lipids and waxes in various organisms. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, and the methodologies used for its analysis.

Natural Sources and Abundance of this compound

This compound is found in trace amounts in a variety of natural sources, primarily in the plant kingdom. Its presence in animal products and bee-related products is not well-established or consistently reported.

Plant Sources

This compound is a known constituent of plant epicuticular waxes and suberin, which are protective outer layers of plants. Specific plant species in which this compound has been identified include:

-

Loranthus tanakae : This parasitic plant has been reported to contain this compound, although quantitative data on its abundance remains limited.

-

Artemisia igniaria : This plant, a member of the Asteraceae family, is another reported source of this compound.

-

Pistia stratiotes : The hexane root extract of this aquatic plant, commonly known as water lettuce, has been shown to contain this compound.

While identified in these plants, the precise concentration of this compound can vary depending on the plant part, age, and environmental conditions. Further quantitative studies are needed to establish the exact abundance in these and other plant species.

Animal Sources

The occurrence of this compound in healthy animal tissues and products is not well-documented. It has been detected in the adrenal cortex and brain tissues of individuals with certain metabolic disorders like adrenoleukodystrophy and Zellweger syndrome, where the metabolism of VLCFAs is impaired. Its presence in these pathological conditions suggests a role in lipid metabolism, though it is not a common component of the fatty acid profile in healthy animals.

Bee Products

The presence of this compound in bee products such as beeswax, propolis, and royal jelly is not definitively established. While these products are rich in a variety of fatty acids, including other VLCFAs, specific and consistent identification of this compound is lacking in the existing literature. Fatty acid analyses of these products often focus on more abundant and characteristic fatty acids.

Quantitative Data Summary

Currently, there is a scarcity of specific quantitative data on the abundance of this compound in its natural sources. The available information is largely qualitative, indicating its presence rather than its concentration. The following table summarizes the known sources and the current status of quantitative data.

| Natural Source Category | Specific Source Example | Presence Confirmed | Quantitative Data Availability |

| Plants | Loranthus tanakae | Yes | Limited to non-existent |

| Artemisia igniaria | Yes | Limited to non-existent | |

| Pistia stratiotes (root) | Yes | Limited to non-existent | |

| Plant Cuticular Waxes | Yes (as a component) | Variable and not specific to C27:0 | |

| Animals | Healthy Tissues | Not established | Not applicable |

| Pathological Tissues (e.g., Adrenoleukodystrophy) | Yes | Variable, related to disease state | |

| Bee Products | Beeswax | Not consistently reported | Not available |

| Propolis | Not consistently reported | Not available | |

| Royal Jelly | Not reported | Not available |

Experimental Protocols

The analysis of this compound, as a very long-chain fatty acid, typically involves extraction from the source material followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for VLCFA Analysis

A generalized workflow for the extraction and quantification of this compound from a plant matrix is outlined below.

Figure 1. Generalized workflow for the analysis of this compound.

Detailed Methodologies

1. Lipid Extraction from Plant Material:

-

Objective: To extract total lipids from the plant matrix.

-

Protocol:

-

Homogenize a known weight of dried and ground plant material.

-

Perform a solvent extraction using a chloroform:methanol mixture (e.g., 2:1 v/v) according to the Folch or Bligh-Dyer method.

-

Separate the organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

2. Saponification and Derivatization:

-

Objective: To hydrolyze the lipids and convert the released fatty acids into volatile methyl esters for GC analysis.

-

Protocol:

-

Resuspend the lipid extract in a methanolic solution of a strong base (e.g., KOH or NaOH).

-

Heat the mixture to induce saponification (hydrolysis) of ester bonds, releasing the free fatty acids.

-

Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

-

Evaporate the solvent.

-

Add a methylation agent, such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl, and heat to convert the fatty acids to fatty acid methyl esters (FAMEs).

-

Extract the FAMEs into an organic solvent.

-

3. GC-MS Analysis:

-

Objective: To separate, identify, and quantify the FAME of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column suitable for FAME analysis.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Splitless or split injection of the FAME extract.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the retention time and the mass spectrum of the FAME of this compound, which is compared to a known standard or a spectral library.

-

Quantification: An internal standard (e.g., a fatty acid with an odd number of carbons not expected to be in the sample, such as heptadecanoic acid) is added at the beginning of the extraction process to correct for sample loss and variations in derivatization and injection. A calibration curve is generated using a series of known concentrations of a this compound standard.

Signaling Pathways and Biological Functions

Currently, there is no established specific signaling pathway in which this compound is a key signaling molecule. Its primary known biological function is as a precursor for the biosynthesis of very long-chain lipids that contribute to the structural integrity of protective barriers in plants, such as the cuticle.

In the context of human metabolic diseases where VLCFAs accumulate, their presence is a consequence of defective metabolic pathways, particularly peroxisomal β-oxidation, rather than a cause related to a specific signaling function. The accumulation of VLCFAs can lead to membrane destabilization and cellular dysfunction.

The following diagram illustrates the general pathway of fatty acid biosynthesis and its extension to VLCFAs, highlighting the lack of known specific signaling roles for this compound.

Figure 2. Overview of this compound's position in fatty acid metabolism.

Conclusion

This compound is a very long-chain saturated fatty acid found in trace amounts in the plant kingdom, particularly as a component of epicuticular waxes. Its presence in animals is primarily associated with metabolic disorders. Quantitative data on its abundance are scarce, highlighting a need for further research in this area. The analysis of this compound relies on established chromatographic techniques such as GC-MS, following extraction and derivatization. To date, no specific signaling pathways involving this compound have been elucidated, and its known biological role is mainly structural. This guide provides a foundation for researchers and professionals in drug development interested in the further exploration of this and other very long-chain fatty acids.

An In-depth Technical Guide to Heptacosanoic Acid Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0), a saturated very-long-chain fatty acid (VLCFA), is a component of various plant lipids, most notably in cuticular waxes, which form a protective barrier on the plant's aerial surfaces. The biosynthesis of this and other VLCFAs is a critical process for plant development, survival, and interaction with the environment. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants, detailing the enzymatic steps, subcellular localization, and potential regulatory mechanisms. The guide also includes detailed experimental protocols for the analysis of VLCFAs and the enzymes involved in their synthesis, as well as quantitative data where available.

Core Biosynthesis Pathway

The synthesis of this compound is an extension of the de novo fatty acid synthesis that occurs in the plastids. The initial C16 (palmitic acid) and C18 (stearic acid) fatty acids are synthesized by the fatty acid synthase (FAS) complex. These fatty acids are then exported to the cytoplasm and activated to their coenzyme A (CoA) esters. The elongation of these long-chain fatty acids to VLCFAs, including this compound, takes place in the endoplasmic reticulum (ER) and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE).

The FAE complex catalyzes a four-step elongation cycle, adding two carbon units from malonyl-CoA to the growing acyl-CoA chain in each cycle. The four key enzymes in this complex are:

-

3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme and determines the substrate specificity of the elongation complex. It catalyzes the condensation of an acyl-CoA with malonyl-CoA. Plants possess a large family of KCS genes, with different members exhibiting specificity for acyl-CoAs of varying chain lengths and saturation levels.

-

3-ketoacyl-CoA reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA.

-

3-hydroxyacyl-CoA dehydratase (HCD): HCD removes a water molecule from 3-hydroxyacyl-CoA to form trans-2,3-enoyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR): The final step in the elongation cycle is the reduction of trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated until the desired chain length is achieved.

Biosynthesis of Odd-Chain VLCFAs

The synthesis of odd-chain VLCFAs like this compound (C27:0) is not as straightforward as the synthesis of even-chain VLCFAs, which involves the sequential addition of two-carbon units. Two primary hypotheses for the formation of odd-chain VLCFAs in plants have been proposed:

-

Alpha-Oxidation: This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. It is possible that an even-chain VLCFA, such as octacosanoic acid (C28:0), undergoes α-oxidation to yield this compound (C27:0). This process would involve a 2-hydroxylase and a 2-hydroxy fatty acid lyase.[1][2][3][4]

-

Propionyl-CoA as a Primer: Instead of the usual acetyl-CoA (a C2 unit) as the initial primer for fatty acid synthesis, propionyl-CoA (a C3 unit) can be used.[5][6][7][8][9] The initial condensation of propionyl-CoA with malonyl-ACP would lead to a five-carbon fatty acid. Subsequent elongation cycles, each adding two carbons, would then result in the formation of odd-chain fatty acids.

The exact contribution of each pathway to the final this compound pool in various plant tissues is still an area of active research.

Signaling Pathways and Logical Relationships

The biosynthesis of VLCFAs is tightly regulated and integrated with other metabolic pathways. The availability of precursors from de novo fatty acid synthesis in the plastid is a key control point. The expression of the various KCS genes is also highly regulated, both developmentally and in response to environmental cues, which in turn dictates the final composition of VLCFAs in different tissues.

Caption: Overview of this compound Biosynthesis in Plants.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse in the literature. However, analysis of cuticular waxes from various plant species provides an indication of the relative abundance of this fatty acid. The table below summarizes the reported content of this compound and related VLCFAs in the cuticular wax of Arabidopsis thaliana.

| Compound | Chain Length | Content (µg/g fresh weight) in Arabidopsis Stems |

| Hexacosanoic acid | C26:0 | ~ 1.5 |

| This compound | C27:0 | ~ 0.5 |

| Octacosanoic acid | C28:0 | ~ 2.0 |

| Nonacosanoic acid | C29:0 | ~ 0.8 |

| Triacontanoic acid | C30:0 | ~ 1.2 |

Data is approximate and compiled from various studies on Arabidopsis thaliana cuticular waxes.[10][11][12][13]

Experimental Protocols

Extraction and Analysis of Plant Cuticular Waxes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for the extraction and quantification of cuticular waxes, including this compound, from plant tissues.

a. Experimental Workflow

Caption: Workflow for GC-MS Analysis of Plant Cuticular Waxes.

b. Detailed Methodology

-

Plant Material: Collect fresh plant tissue (e.g., 1 g of leaves or stems).

-

Wax Extraction: Immerse the plant material in 10 mL of chloroform for 30 seconds with gentle agitation. This short extraction time minimizes the co-extraction of intracellular lipids.

-

Internal Standard: Add a known amount of an internal standard (e.g., 10 µg of n-tetracosane) to the chloroform extract. This is crucial for accurate quantification.

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

-

Derivatization: To increase the volatility of the fatty acids for GC analysis, derivatize the dried wax extract. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system.

-

GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Temperature Program: Start at 80°C for 2 minutes, then ramp to 200°C at 15°C/min, then to 320°C at 3°C/min, and hold for 10 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan from m/z 50 to 650.

-

-

Data Analysis: Identify the peaks by comparing their mass spectra and retention times with those of authentic standards and by using mass spectral libraries. Quantify the compounds by comparing their peak areas to that of the internal standard.[14][15][16][17][18]

Enzyme Assays for the Fatty Acid Elongase (FAE) Complex

This protocol provides a general method for assaying the activity of the FAE complex in plant microsomal fractions.

a. Experimental Workflow

Caption: Workflow for Fatty Acid Elongase Enzyme Assay.

b. Detailed Methodology

-

Microsome Isolation: Homogenize plant tissue (e.g., developing seeds or young leaves) in a cold extraction buffer. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ER membranes.

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay.

-

Enzyme Assay: Set up the reaction mixture containing:

-

Microsomal protein (e.g., 100 µg)

-

Acyl-CoA substrate (e.g., 50 µM C18:0-CoA)

-

[2-¹⁴C]Malonyl-CoA (e.g., 100 µM, 1.85 GBq/mol)

-

NADPH (1 mM)

-

NADH (1 mM)

-

ATP (1 mM)

-

Coenzyme A (50 µM)

-

Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Extract the lipids using the Bligh and Dyer method.

-

Analysis of Products: Separate the fatty acid methyl esters (after transmethylation) by thin-layer chromatography (TLC) or GC-MS to identify and quantify the elongated products. The incorporation of radiolabeled malonyl-CoA into VLCFAs is a measure of the FAE activity.[19][20][21][22]

Conclusion

The biosynthesis of this compound in plants is a specialized extension of the general fatty acid elongation pathway. While the core enzymatic machinery is well-established, the precise mechanisms leading to the formation of this odd-chain VLCFA require further investigation. The provided protocols offer a starting point for researchers to delve deeper into the fascinating world of plant lipid metabolism. A thorough understanding of these pathways is not only fundamental to plant biology but also holds potential for applications in agriculture and the development of novel bio-based products. Further research into the substrate specificities of the diverse KCS enzymes will be key to unraveling the intricacies of VLCFA biosynthesis and its regulation.

References

- 1. byjus.com [byjus.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. nepjol.info [nepjol.info]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Arabidopsis cuticular waxes: advances in synthesis, export and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological Waxes: Composition, Plant Cuticular Waxes, and GC-MS Profiling - MetwareBio [metwarebio.com]

- 15. shimadzu.com [shimadzu.com]

- 16. researchgate.net [researchgate.net]

- 17. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Dual Fatty Acid Elongase Complex Interactions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Heptacosanoic Acid (CAS 700-92-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid, also known as carboceric acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₇H₅₄O₂. Identified by its CAS number 700-92-5, this compound is of increasing interest in various scientific fields, including materials science, biochemistry, and pharmacology. Its unique physical and chemical properties, coupled with its potential biological activities, make it a subject of investigation for applications ranging from specialized lubricants to novel therapeutic agents. This technical guide provides an in-depth overview of the core properties, experimental analysis protocols, and potential biological significance of this compound.

Core Properties of this compound

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 700-92-5 | [1] |

| Molecular Formula | C₂₇H₅₄O₂ | [1] |

| Molecular Weight | 410.72 g/mol | [1] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 86-88 °C | N/A |

| Boiling Point | 458.37 °C (estimated) | N/A |

| Density | ~0.85 g/cm³ | N/A |

Table 2: Solubility Data

| Solvent | Solubility | Notes |

| Water | Insoluble | N/A |

| Non-polar organic solvents | Soluble | e.g., hexane, chloroform |

| Polar organic solvents | Sparingly soluble to soluble with heating | e.g., ethanol, acetone |

Experimental Protocols

Accurate characterization of this compound is crucial for its application in research and development. The following section details standard experimental methodologies for determining its key properties.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup (Mel-Temp): The packed capillary tube is placed in the heating block of the Mel-Temp apparatus. The thermometer is inserted into its designated holder.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).[2][3][4][5][6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of fatty acids. The following protocol outlines the analysis of this compound, typically after conversion to its more volatile methyl ester (Heptacosanoate methyl ester).

a) Derivatization to Fatty Acid Methyl Ester (FAME):

-

Reaction: A known quantity of this compound is dissolved in a suitable solvent (e.g., toluene). A methylating agent, such as boron trifluoride-methanol solution (BF₃-MeOH), is added.

-

Heating: The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-100 °C) for a specified time to ensure complete conversion to the FAME.

-

Extraction: After cooling, the FAME is extracted into an organic solvent like hexane. The organic layer is washed with water and dried over an anhydrous salt (e.g., sodium sulfate).

b) GC-MS Analysis:

-

Injection: A small volume (typically 1 µL) of the FAME solution is injected into the GC inlet, which is maintained at a high temperature to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column wall. A temperature gradient program is typically used to elute compounds with different boiling points.

-

Detection (Mass Spectrometry): As the FAME elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the identification of this compound methyl ester. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards.

Workflow for GC-MS Analysis of this compound

Caption: Workflow for the derivatization and analysis of this compound by GC-MS.

Potential Biological Roles and Signaling Pathways

While the specific signaling roles of this compound in mammalian cells are still under active investigation, the broader class of VLCFAs is known to be integral to cellular structure and signaling. They are key components of sphingolipids and glycerophospholipids in cell membranes, and alterations in their metabolism have been linked to various diseases.

Odd-chain fatty acids, such as the closely related Heptadecanoic acid (C17:0), have been shown to influence critical cellular signaling pathways.[7] These pathways are often implicated in cancer and metabolic disorders, making odd-chain VLCFAs like this compound intriguing candidates for drug development.

Hypothesized Signaling Influence of this compound

Based on the known functions of other VLCFAs and odd-chain fatty acids, this compound may potentially modulate signaling cascades involved in:

-

Cell Proliferation and Survival: Pathways such as the PI3K/Akt/mTOR pathway are central regulators of cell growth and survival. Some fatty acids have been shown to influence the phosphorylation status of key proteins in this pathway.[7]

-

Inflammation and Immune Response: The JAK/STAT pathway is crucial for cytokine signaling and immune responses. Modulation of this pathway by fatty acids could have implications for inflammatory diseases.[7]

-

Membrane Dynamics and Receptor Function: As a component of membrane lipids, this compound could influence the formation of lipid rafts and the function of membrane-bound receptors, thereby indirectly affecting downstream signaling.

Logical Relationship Diagram: Potential Signaling Modulation

The following diagram illustrates a potential, generalized mechanism by which an extracellular or intracellular pool of this compound could influence key signaling pathways, based on evidence from related fatty acids.

Caption: Potential modulation of PI3K/Akt and JAK/STAT pathways by this compound.

Conclusion

This compound (CAS 700-92-5) is a very-long-chain saturated fatty acid with well-defined physicochemical properties. Standard laboratory techniques, such as the capillary method for melting point determination and GC-MS for identification and quantification, are essential for its characterization. While its specific biological roles are an emerging area of research, its structural similarity to other bioactive fatty acids suggests potential involvement in critical cellular signaling pathways relevant to health and disease. This guide provides a foundational resource for researchers and professionals working with or investigating the potential applications of this unique fatty acid. Further studies are warranted to fully elucidate the metabolic fate and signaling functions of this compound in mammalian systems, which may unveil novel therapeutic opportunities.

References

- 1. This compound | C27H54O2 | CID 23524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pennwest.edu [pennwest.edu]

- 4. ursinus.edu [ursinus.edu]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. scribd.com [scribd.com]

- 7. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Heptacosanoic Acid: A Deep Dive into its Role as a Plant Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is a specialized plant metabolite primarily found as a constituent of epicuticular waxes and suberin. These protective barriers are crucial for plant survival, regulating water loss, and providing defense against environmental stresses. While the biosynthesis of VLCFAs is well-understood, specific quantitative data on this compound across the plant kingdom remains limited. Furthermore, its direct role in signaling pathways is an area of ongoing research, with current understanding pointing towards the broader involvement of VLCFAs and their derivatives in stress responses. This technical guide provides a comprehensive overview of the current knowledge on this compound as a plant metabolite, including its biosynthesis, known distribution, physiological roles, and detailed experimental protocols for its analysis.

Introduction

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon backbone. As a very-long-chain fatty acid (VLCFA), it is synthesized in the endoplasmic reticulum and plays a crucial role in the formation of complex lipids that constitute the plant's outer protective layers[1][2][3]. These layers, including the cuticle and suberin, are vital for protecting the plant from uncontrolled water loss, UV radiation, and pathogen attack[1][2]. While odd-chain fatty acids like this compound are less common than their even-chained counterparts, they are integral components of the complex lipid mixtures that define the plant's interface with its environment.

Biosynthesis of this compound

The biosynthesis of this compound is part of the general VLCFA elongation pathway that occurs in the endoplasmic reticulum (ER)[2][3]. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0). The elongation is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system.

The FAE complex consists of four key enzymes that catalyze a cycle of reactions:

-

β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that condenses the acyl-CoA primer with malonyl-CoA to form a β-ketoacyl-CoA.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to form an enoyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial primer.

This cycle is repeated until the desired chain length, such as C27, is achieved. The resulting heptacosanoyl-CoA can then be channeled into various metabolic pathways for the synthesis of cuticular waxes or other complex lipids.

Diagram 1: The general enzymatic cycle of very-long-chain fatty acid (VLCFA) biosynthesis in the endoplasmic reticulum.

Distribution and Quantitative Data

| Plant Species | Family | Plant Part | This compound (C27:0) Concentration/Abundance | Reference(s) |

| Pistia stratiotes | Araceae | Root (Hexane extract) | Detected | [Qualitative detection by GC-MS] |

| Quercus suber | Fagaceae | Leaf Cuticular Wax | Minor component | [General cuticular wax composition] |

| Arabidopsis thaliana | Brassicaceae | General Tissues | Present, but typically at very low levels compared to even-chain VLCFAs | [General VLCFA analysis] |

Note: The concentrations and abundances are highly variable and depend on the plant's developmental stage, environmental conditions, and the specific analytical methods used.

Physiological and Biological Roles

The primary role of this compound in plants is structural, contributing to the physical properties of the cuticular wax and suberin layers. These layers are critical for:

-

Drought Resistance: By forming a hydrophobic barrier, the cuticle minimizes non-stomatal water loss, a crucial adaptation for terrestrial plants[4].

-

Pathogen Defense: The cuticle acts as a physical barrier against fungal and bacterial pathogens. Furthermore, components of the cuticle can act as signals that trigger plant defense responses[1][2][3].

-

UV Protection: The waxy layer can reflect harmful UV radiation, protecting the underlying photosynthetic tissues.

While a direct signaling role for free this compound has not been clearly established, VLCFAs as a class are precursors to important signaling molecules. For instance, VLCFAs are incorporated into sphingolipids, which are known to be involved in programmed cell death and stress signaling cascades in plants[2][3]. An increase in VLCFA levels has been observed in response to various abiotic and biotic stresses, suggesting a broader role in the plant's stress response mechanisms[5].

Diagram 2: Generalized role of VLCFAs in plant stress responses.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction of total lipids, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Lipids from Plant Tissue

This protocol describes a general method for the extraction of total lipids, including cuticular waxes, from plant leaves.

Materials:

-

Fresh or freeze-dried plant leaves

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass test tubes with Teflon-lined caps

-

Rotary evaporator or nitrogen stream evaporator

-

Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

-

Weigh approximately 100 mg of fresh or 20 mg of freeze-dried, finely ground plant tissue into a glass test tube.

-

Add a known amount of the internal standard to the tube.

-

Add 2 mL of chloroform and 4 mL of methanol to the tube.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate at room temperature for 1 hour with occasional vortexing.

-

Add 2 mL of chloroform and 2 mL of 0.9% NaCl solution.

-

Vortex vigorously for 1 minute to create an emulsion.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

The dried lipid extract is now ready for derivatization.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of fatty acids needs to be derivatized to a more volatile ester form, typically a methyl ester.

Materials:

-

Dried lipid extract from the previous step

-

2% (v/v) H₂SO₄ in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

-

Cap the tube tightly and heat at 80°C for 1 hour.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1.5 mL of saturated NaCl solution.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

The hexane solution containing the FAMEs is now ready for GC-MS analysis.

GC-MS Analysis of FAMEs

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp to 200°C at 4°C/minute

-

Ramp to 240°C at 2°C/minute, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-650

Quantification: The identification of this compound methyl ester is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.

Diagram 3: A simplified workflow for the extraction and analysis of this compound from plant tissue.

Conclusion and Future Perspectives

This compound is a conserved component of the plant's protective outer layers, contributing to its structural integrity and defense against environmental stresses. While its biosynthetic pathway is well-established within the broader context of VLCFA metabolism, specific details regarding its quantitative distribution and direct signaling roles remain largely unexplored. The methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and abundance of this compound in various plant species. Future research should focus on generating more comprehensive quantitative data to understand the diversity of its distribution and to elucidate any specific signaling functions it may have, either as a free fatty acid or as a component of more complex lipids. Such studies will be crucial for a complete understanding of the intricate roles of VLCFAs in plant biology and for potential applications in crop improvement and the development of novel plant-protecting agents.

References

- 1. mdpi.com [mdpi.com]

- 2. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Targeted metabolomics reveals fatty acid abundance adjustments as playing a crucial role in drought-stress response and post-drought recovery in wheat [frontiersin.org]

An In-depth Technical Guide to Heptacosanoic Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the physical and chemical properties of heptacosanoic acid, a very-long-chain saturated fatty acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this molecule. The information presented herein is compiled from various scientific sources and databases, offering a centralized resource for key data and experimental methodologies.

Introduction

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon backbone. Its extended hydrocarbon chain imparts distinct physical properties, such as a high melting point and low aqueous solubility, which are characteristic of very-long-chain fatty acids (VLCFAs). Found in various natural sources, including certain plant waxes and minerals like ozokerite, this compound and its derivatives are gaining attention for their potential applications in pharmaceuticals, cosmetics, and materials science. This guide will delve into the detailed physical and chemical properties of this compound, providing quantitative data, experimental protocols, and insights into its biological activities.

Physical Properties

The physical properties of this compound are primarily dictated by its long, saturated acyl chain. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₅₄O₂ | |

| Molecular Weight | 410.72 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 84 - 88 °C | |

| Boiling Point | 458.37 °C (rough estimate) | |

| Density | 0.8898 g/cm³ (rough estimate) | |

| Solubility | ||

| Water: Slightly soluble | ||

| Chloroform: Slightly soluble | ||

| Dimethylformamide (DMF): Slightly soluble | ||

| Dimethyl sulfoxide (DMSO): Slightly soluble | ||

| Hexane: Slightly soluble | ||

| Vapor Pressure | 5.69 x 10⁻⁸ mmHg at 25°C |

Chemical Properties and Reactivity

As a carboxylic acid, this compound undergoes reactions typical of this functional group, such as esterification and oxidation.

Esterification

This compound can be esterified by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction is reversible and can be driven to completion by removing the water formed.

Generic Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R = C₂₆H₅₃ and R' is an alkyl or aryl group)

Oxidation

The saturated alkyl chain of this compound is relatively resistant to oxidation under mild conditions. However, like other fatty acids, it can undergo β-oxidation in biological systems to produce acetyl-CoA. In peroxisomes, very-long-chain fatty acids are initially oxidized, and the resulting shorter-chain acyl-CoAs are further metabolized in the mitochondria.

Spectral Data

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, the following signals are expected:

-

A triplet at approximately 2.3 ppm corresponding to the α-methylene protons (-CH₂-COOH).

-

A multiplet around 1.6 ppm for the β-methylene protons (-CH₂-CH₂-COOH).

-

A large, broad singlet or multiplet between 1.2 and 1.4 ppm representing the numerous methylene protons of the long alkyl chain.

-

A triplet at approximately 0.9 ppm for the terminal methyl protons (-CH₃).

-

A broad singlet at a higher chemical shift (typically >10 ppm) for the carboxylic acid proton (-COOH), the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show:

-

A peak for the carbonyl carbon of the carboxylic acid in the range of 175-185 ppm.

-

Multiple peaks for the methylene carbons of the alkyl chain between 20 and 40 ppm.

-

A peak for the terminal methyl carbon around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.

-

C-H stretching bands from the alkyl chain just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹).

-

A sharp C=O stretching band from the carbonyl group of the carboxylic acid around 1710 cm⁻¹.

-

C-O stretching and O-H bending bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum obtained by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., as a methyl ester), the fragmentation pattern would be characteristic of a long-chain fatty acid ester. This typically includes a molecular ion peak and a series of fragment ions resulting from cleavages along the alkyl chain.

Experimental Protocols

5.

Heptacosanoic Acid Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27H54O2), also known as carboceric acid, is a very long-chain saturated fatty acid. Its extended hydrocarbon chain imparts significant hydrophobicity, making it poorly soluble in aqueous solutions but soluble to varying degrees in organic solvents. Understanding the solubility of this compound is critical for a range of applications, including its use as a chemical intermediate, in the formulation of lubricants and surfactants, and in biomedical research. This technical guide provides a comprehensive overview of the available solubility data for this compound and related long-chain fatty acids, details common experimental protocols for solubility determination, and presents visual workflows for these methodologies.

Data Presentation: Solubility of this compound and a Related Compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported. For a quantitative perspective, data for heptadecanoic acid (C17H34O2), a shorter-chain fatty acid, is presented as an analogous reference. Researchers should exercise caution when extrapolating this data to this compound, as solubility generally decreases with increasing chain length.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly soluble[1] |

| Dimethylformamide (DMF) | Slightly soluble[1] |

| Dimethyl sulfoxide (DMSO) | Slightly soluble[1] |

| Hexane | Slightly soluble[1] |

| Water (PBS, pH 7.2) | Slightly soluble[1] |

Table 2: Quantitative Solubility of Heptadecanoic Acid (C17:0) in Select Organic Solvents

This data is for a related, shorter-chain fatty acid and should be considered an estimation for this compound.

| Solvent | Solubility |

| Ethanol | Approximately 25 mg/mL[2] |

| Dimethylformamide (DMF) | Approximately 25 mg/mL[2] |

| Dimethyl sulfoxide (DMSO) | Approximately 10 mg/mL[2] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure. The following are detailed methodologies for commonly employed techniques.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.[3][4][5]

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the vessel in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established by taking measurements at different time points until the concentration of the dissolved solute remains constant.[6]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette or syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtrate with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a calibrated analytical instrument.

-

Calculate the original solubility, accounting for the dilution factor.

Gravimetric Method

This is a straightforward and cost-effective method for determining solubility, particularly when the solute is non-volatile.[7][8][9][10]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

This compound

-

Organic solvent

-

Temperature-controlled shaker or water bath

-

Filtration apparatus

-

Evaporating dish or pre-weighed vial

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent using the isothermal equilibrium method as described above (Steps 1-4).

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For high-boiling point solvents, a vacuum oven at a temperature below the melting point of the solute may be used.

-

Once the solvent is fully evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound (e.g., 60-80°C).

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the dissolved this compound is the final constant mass minus the initial mass of the empty evaporating dish.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

UV-Visible Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible range. While saturated fatty acids do not have strong chromophores, they can sometimes be derivatized or analyzed at lower wavelengths. Alternatively, this method is very common for other organic solutes.[11][12][13][14]

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Apparatus and Materials:

-

This compound

-

Organic solvent (must be transparent in the wavelength range of interest)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Apparatus for preparing a saturated solution (as in the isothermal equilibrium method)

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of this compound using the isothermal equilibrium method.

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the original solubility of the saturated solution by multiplying the concentration by the dilution factor.

-

Mandatory Visualizations

References

- 1. This compound | 7138-40-1 [amp.chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. mmsl.cz [mmsl.cz]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Heptacosanoic Acid in Human Tissues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0) is a saturated very-long-chain fatty acid (VLCFA) that is endogenously present in human tissues, albeit generally in trace amounts. While research has extensively focused on more abundant fatty acids, the biological significance of odd-carbon number VLCFAs like this compound is an emerging area of interest. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence, metabolism, and analytical methodologies for this compound in human tissues.

While specific quantitative data for free this compound across various human tissues is limited in publicly available research, its presence as a component of more complex lipids, such as C27 bile acids, has been confirmed. For instance, the mean serum concentration of total C27 bile acids in healthy adults has been reported as 0.007 ± 0.004 μmol/L. This indicates the existence of metabolic pathways in humans capable of synthesizing and modifying C27 fatty acid chains.

Quantitative Data on this compound (C27:0) and Related Compounds

Due to the scarcity of specific quantitative data for free this compound (C27:0) in various human tissues, the following table presents available data on a related C27 compound, C27 bile acids, to illustrate its endogenous presence. Further research is required to establish reference ranges for this compound itself in different human tissues.

| Tissue/Fluid | Compound | Mean Concentration (Adult Controls) | Unit |

| Serum | Total C27 Bile Acids | 0.007 ± 0.004 | μmol/L |

Metabolic Pathways of this compound

The metabolism of this compound follows the general pathways established for very-long-chain fatty acids, involving both synthesis via fatty acid elongases and degradation through peroxisomal β-oxidation.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process initiated by fatty acid synthase (FAS) to produce a shorter fatty acid precursor. This precursor then undergoes a series of elongation steps, with each cycle adding two carbons to the acyl chain. This elongation is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). The synthesis of an odd-chain fatty acid like C27:0 would theoretically require an odd-chain primer for the initial synthesis or subsequent modification of an even-chain fatty acid.

Caption: Biosynthesis of this compound.

Peroxisomal β-Oxidation of this compound

The degradation of very-long-chain fatty acids, including this compound, primarily occurs in peroxisomes. Due to their long chain length, these fatty acids cannot be directly metabolized by mitochondria. Peroxisomal β-oxidation is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. For an odd-chain fatty acid like C27:0, the final cycle would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. The shortened fatty acids can then be further oxidized in the mitochondria.

Caption: Peroxisomal β-Oxidation of this compound.

Experimental Protocols for Quantification

The quantification of this compound in human tissues requires sensitive and specific analytical techniques due to its low endogenous concentrations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

General Workflow for Fatty Acid Analysis

The general workflow for analyzing fatty acids from biological samples involves several key steps: lipid extraction, saponification to release free fatty acids, derivatization to enhance volatility and ionization, and finally, instrumental analysis.

Caption: General Experimental Workflow for Fatty Acid Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Very-Long-Chain Fatty Acids

-

Lipid Extraction: Lipids are extracted from the tissue homogenate or plasma using a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic KOH) to hydrolyze the ester linkages and release the free fatty acids. The fatty acids are then methylated, commonly using BF3-methanol or methanolic HCl, to form fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.

-

GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column suitable for separating fatty acids. The separated FAMEs are then detected by a mass spectrometer. Quantification is typically performed using stable isotope-labeled internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

-

Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the biological matrix.

-

Saponification (Optional): For total fatty acid analysis, a saponification step is included. For free fatty acid analysis, this step is omitted.

-

Derivatization: To enhance ionization efficiency, especially for negative ion mode ESI, fatty acids can be derivatized with a charge-carrying tag.

-

LC-MS/MS Analysis: The extracted and derivatized fatty acids are separated using a reversed-phase liquid chromatography column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive quantification.

Conclusion

The endogenous presence of this compound in human tissues is established, although specific quantitative data remains sparse. Its metabolism is integrated into the general pathways of very-long-chain fatty acid synthesis and degradation. The analytical methods for its quantification are well-developed, relying on sensitive mass spectrometry-based techniques. Further research is warranted to elucidate the precise concentrations of this compound in various human tissues and to fully understand its potential biological roles in health and disease. This knowledge will be crucial for researchers and professionals in the fields of biochemistry, medicine, and drug development.

Heptacosanoic Acid: A Technical Guide to its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0), a saturated very long-chain fatty acid (VLCFA), is an intriguing yet understudied molecule in the landscape of lipid metabolism. As a C27 odd-chain fatty acid, its metabolic pathways and physiological significance are of growing interest, particularly in the context of metabolic diseases where alterations in fatty acid profiles are often observed. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core metabolic pathways, and presents experimental methodologies for its investigation. While specific quantitative data for this compound remains limited in the scientific literature, this guide aims to equip researchers with the foundational knowledge and technical framework to advance our understanding of this unique lipid.

Chemical and Physical Properties

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon backbone. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₅₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 410.7 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Synonyms | Carboceric acid, C27:0 | --INVALID-LINK-- |

Natural Occurrence and Biological Significance

This compound has been identified in some plant species, such as Loranthus tanakae and Artemisia igniaria[1]. As an odd-chain fatty acid, it is also presumed to be present in trace amounts in ruminant fats and dairy products, although much of the research in this area has focused on the more abundant odd-chain fatty acid, heptadecanoic acid (C17:0).

VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids. They play crucial roles in maintaining the integrity and function of biological membranes. Dysregulation of VLCFA metabolism is associated with a variety of inherited diseases, highlighting their importance in human health[2][3][4].

Metabolic Pathways

The metabolism of this compound, like other VLCFAs, involves two primary processes: biosynthesis (elongation) in the endoplasmic reticulum and degradation (beta-oxidation) primarily within peroxisomes.

Biosynthesis of this compound

The synthesis of this compound occurs through the fatty acid elongation pathway in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The elongation cycle consists of four key enzymatic reactions:

-

Condensation: Catalyzed by fatty acid elongases (ELOVLs).

-

Reduction: Catalyzed by a 3-ketoacyl-CoA reductase.

-

Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase.

-

Second Reduction: Catalyzed by a trans-2-enoyl-CoA reductase.

Based on substrate specificity studies, ELOVL1 is the most likely elongase involved in the final steps of synthesizing very long-chain saturated fatty acids like this compound. ELOVL1 exhibits high activity towards C22:0-CoA and is also capable of elongating C24:0-CoA and C26:0-CoA[1]. The final elongation step would likely involve the addition of a two-carbon unit to pentacosanoyl-CoA (C25:0-CoA).

References

- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid [ouci.dntb.gov.ua]

- 4. Probing peroxisomal beta-oxidation and the labelling of acetyl-CoA proxies with [1-(13C)]octanoate and [3-(13C)]octanoate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Heptacosanoic Acid: From Plant Extraction to Cellular Signaling Insights

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the extraction of heptacosanoic acid from plant materials and its emerging role in cellular signaling has been released. These application notes and protocols are designed for researchers, scientists, and professionals in drug development, offering a detailed look into the methodologies for isolating this very-long-chain saturated fatty acid and its potential biological significance.

This compound (C27:0), a saturated fatty acid with 27 carbon atoms, is a component of various plant lipids, including cuticular waxes and sphingolipids. Its extraction and analysis are crucial for understanding its physiological functions and potential therapeutic applications. The following protocols provide standardized methods for the isolation and quantification of this compound from plant tissues.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data available on the presence of this compound and related very-long-chain fatty acids (VLCFAs) in different plant species. The data highlights the variability in fatty acid composition depending on the plant part and the extraction method employed.

| Plant Species | Plant Part | Extraction Method | This compound Derivative | Concentration/Percentage | Reference |

| Pistia stratiotes | Root | Hexane Extraction & GC-MS | This compound, 25-methyl-, methyl ester | - | [1] |

| Quercus suber | Leaves | Chloroform Extraction & GC-MS | n-heptacosane (C27 alkane) | 0.22 ± 0.07 % of total wax | [2] |

Note: Quantitative data for this compound specifically is limited in the surveyed literature. The data for n-heptacosane, a derivative, is included for context. Further research is needed to quantify this compound yields from various plant sources using different extraction techniques.

Experimental Protocols

Protocol 1: General Solvent Extraction of Fatty Acids from Plant Material

This protocol outlines a general method for the extraction of total fatty acids, including this compound, from plant tissues.

Materials:

-

Fresh or dried plant material (e.g., leaves, roots)

-

Mortar and pestle or blender

-

Hexane

-

Petroleum ether

-

Chloroform

-

Methanol

-

2% (w/v) Potassium hydroxide (KOH) in methanol

-

14% (w/v) Boron trifluoride (BF3) in methanol

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Gas chromatograph with flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Heptadecanoic acid (internal standard)

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh or lyophilized plant material using a mortar and pestle or a blender. For fresh tissue, immediate processing is crucial to minimize enzymatic degradation of lipids.

-

Lipid Extraction:

-

Transfer the homogenized sample to a flask.

-

Add a 2:1 (v/v) mixture of chloroform and methanol.

-

Add a known amount of heptadecanoic acid as an internal standard.

-

Agitate the mixture for several hours at room temperature.

-

Filter the mixture to remove solid plant debris.

-

Wash the residue with the chloroform/methanol mixture and combine the filtrates.

-

-

Phase Separation:

-

Add a saturated NaCl solution to the combined filtrate to induce phase separation.

-

Collect the lower chloroform layer containing the lipids.

-

-

Saponification and Methylation:

-

Evaporate the chloroform under a stream of nitrogen.

-

Add 2% methanolic KOH to the lipid extract and heat to saponify the lipids into free fatty acids.

-

Add 14% BF3 in methanol and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs).

-

-

FAMEs Extraction:

-

Add hexane and saturated NaCl solution to the reaction mixture.

-

Vortex and centrifuge to separate the layers.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Quantification:

-

Analyze the FAMEs by GC-FID or GC-MS.

-

Identify and quantify the this compound methyl ester peak by comparing its retention time and mass spectrum to a standard and based on the internal standard.

-

Protocol 2: Inactivation of Lipases for Accurate Lipid Profiling

Plant tissues contain lipases that can alter the lipid composition upon tissue disruption. This protocol incorporates a lipase inactivation step for more accurate results.[3][4]

Materials:

-

Fresh plant tissue

-

Isopropanol

-

Butylated hydroxytoluene (BHT)

-

Chloroform

-

Methanol

-

Water

-

Heating block or water bath

Procedure:

-

Lipase Inactivation:

-

Lipid Extraction:

-

Cool the sample to room temperature.

-

Add chloroform and water and agitate for at least 1 hour.

-

Proceed with the lipid extraction, phase separation, and derivatization steps as described in Protocol 1.

-

Signaling Pathways and Logical Relationships

This compound, as a very-long-chain fatty acid (VLCFA), is a precursor for essential molecules involved in plant signaling, particularly in response to biotic and abiotic stress. VLCFAs are integral components of sphingolipids, which are key structural elements of cellular membranes and also act as signaling molecules.[5][6][7]

VLCFA Biosynthesis and Incorporation into Sphingolipids

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongase complex. These VLCFAs can then be incorporated into ceramides, the backbone of sphingolipids.

VLCFA-Mediated Stress Signaling Pathway

Changes in the levels of VLCFAs and sphingolipids can trigger downstream signaling cascades in response to environmental stresses like pathogen attack or drought. These lipids can modulate the activity of protein kinases and influence gene expression, leading to an adaptive response.[8][9]

Experimental Workflow for this compound Analysis

The overall workflow for the extraction and analysis of this compound from plant material is a multi-step process that requires careful attention to detail to ensure accurate quantification.

These protocols and diagrams provide a foundational framework for the investigation of this compound in plants. Further research into the specific signaling roles of this and other VLCFAs will undoubtedly uncover novel biological functions and potential applications in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]